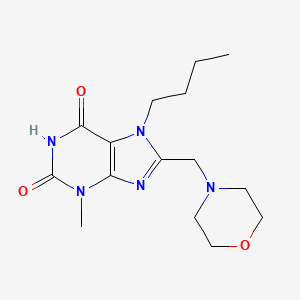![molecular formula C20H22F3N3O2 B5313658 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and survival.
作用機序
TPCA-1 inhibits the NF-κB pathway by specifically targeting the kinase activity of IKKβ, a key regulator of the pathway. By inhibiting the activity of IKKβ, TPCA-1 prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα and subsequent inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, TPCA-1 has been shown to have anti-inflammatory effects. NF-κB pathway plays a critical role in the regulation of inflammation, and TPCA-1 has been shown to inhibit the production of pro-inflammatory cytokines in various cell types.
実験室実験の利点と制限
One of the major advantages of TPCA-1 is its high selectivity for IKKβ, which reduces the risk of off-target effects. However, TPCA-1 is also known to have poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, TPCA-1 has been shown to have low bioavailability in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
Despite its limitations, TPCA-1 has shown great potential as a tool for investigating the role of NF-κB pathway in various cellular processes. Future research could focus on developing more potent and selective inhibitors of the pathway, as well as exploring the potential of TPCA-1 as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of TPCA-1, as well as its potential toxicity and side effects in vivo.
合成法
The synthesis of TPCA-1 involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer. NF-κB pathway is known to be constitutively activated in many types of cancer, leading to increased cell survival and resistance to chemotherapy. TPCA-1 has been shown to inhibit the NF-κB pathway and sensitize cancer cells to chemotherapy, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-28-16-6-4-5-15(13-16)26-11-9-25(10-12-26)14-19(27)24-18-8-3-2-7-17(18)20(21,22)23/h2-8,13H,9-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXVGXHQIVLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)

![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
![2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5313611.png)
![1-(4-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5313614.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313627.png)
![2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide](/img/structure/B5313630.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5313633.png)

![4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol](/img/structure/B5313652.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)
![1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5313673.png)